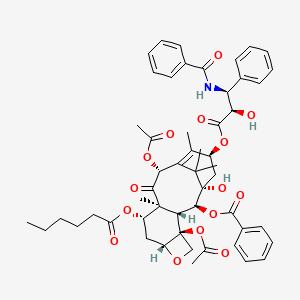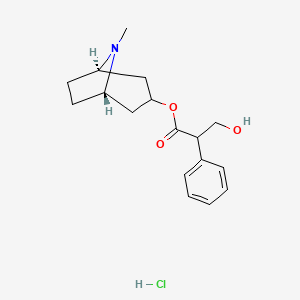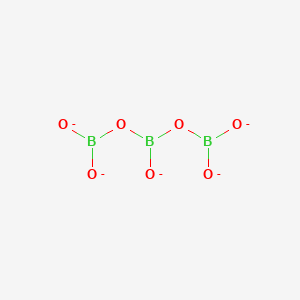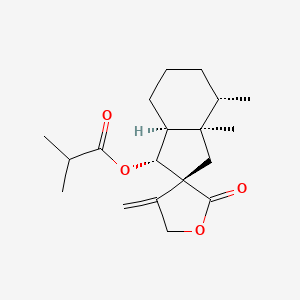
Bakkenolide I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bakkenolide I is a natural product found in Petasites formosanus with data available.
科学的研究の応用
Anti-Allergic and Anti-Inflammatory Effects
Bakkenolide B, closely related to Bakkenolide I, has been found to have significant anti-allergic and anti-inflammatory effects. It inhibits mast cell degranulation, reduces gene inductions of inducible nitric oxide synthase and cyclooxygenase 2 in mouse peritoneal macrophages, and effectively reduces the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid. This suggests potential applications in the treatment of asthma and related conditions (Lee et al., 2013).
Neuroprotective Effects
Several studies have demonstrated the neuroprotective properties of bakkenolide compounds, including bakkenolide I. These compounds have shown effectiveness in reducing brain infarct volume and neurological deficits in cerebral ischemia models, protecting neurons against hypoxia and oxidative stress, and inhibiting nuclear factor-κB activation. This indicates potential therapeutic applications in cerebral ischemic diseases and other neurodegenerative disorders (Jiang et al., 2014), (Sun et al., 2011).
Anticancer Properties
Research has also revealed that bakkenolide compounds possess cytotoxic properties against various cancer cell lines, indicating their potential as anti-cancer agents. Specifically, bakkenolide A has been shown to inhibit leukemia by regulating signaling pathways related to histone deacetylase 3 and PI3K/Akt (Zhang et al., 2016).
Antiplatelet Activities
Bakkenolide compounds, including those related to bakkenolide I, have been found to exhibit antiplatelet activities, inhibiting platelet aggregation. This suggests potential applications in preventing thrombotic diseases (Wu et al., 1999).
特性
製品名 |
Bakkenolide I |
|---|---|
分子式 |
C19H28O4 |
分子量 |
320.4 g/mol |
IUPAC名 |
[(1R,2R,3aR,4S,7aS)-3a,4-dimethyl-4'-methylidene-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O4/c1-11(2)16(20)23-15-14-8-6-7-12(3)18(14,5)10-19(15)13(4)9-22-17(19)21/h11-12,14-15H,4,6-10H2,1-3,5H3/t12-,14+,15+,18+,19+/m0/s1 |
InChIキー |
BTGIWHGQCIOPRR-FHXYLJRPSA-N |
異性体SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C(C)C)C(=C)COC3=O)C |
正規SMILES |
CC1CCCC2C1(CC3(C2OC(=O)C(C)C)C(=C)COC3=O)C |
同義語 |
bakkenolide I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




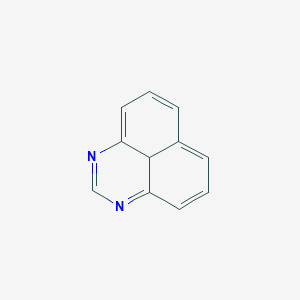
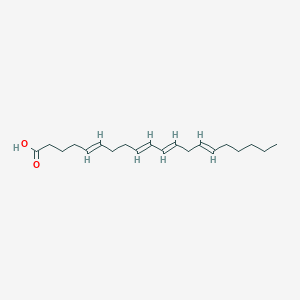

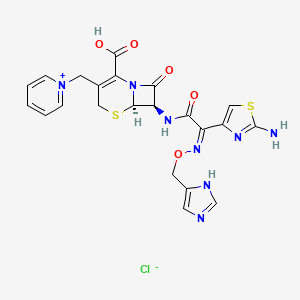

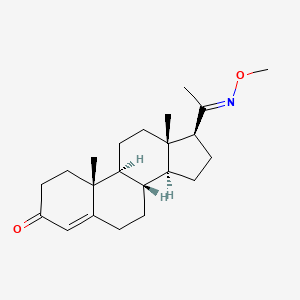


![N,N'-bis[3-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]-5-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1245435.png)
